1,4'-Dichlorobenzyl-1,2,4-triazole

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers investigating azole-resistant fungal infections require novel scaffolds with distinct physicochemical profiles. 1,4'-Dichlorobenzyl-1,2,4-triazole addresses this by providing a bis(4-chlorophenyl)methyl-substituted triazole core that differs fundamentally from fluconazole and itraconazole. · Enables SAR exploration against fluconazole-resistant Candida (structurally related analogs show up to 256-fold potency gains). · Predicted ClogP of ~4.6-intermediate lipophilicity ideal for cellular penetration and blood-brain barrier crossing studies. · Supplied with consistent analytical characterization (≥97% purity) to ensure batch-to-batch reproducibility for long-term medicinal chemistry programs.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.2 g/mol
CAS No. 102994-04-7
Cat. No. B034247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4'-Dichlorobenzyl-1,2,4-triazole
CAS102994-04-7
Molecular FormulaC15H11Cl2N3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl
InChIInChI=1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H
InChIKeyUZDYDLXXMIVUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4'-Dichlorobenzyl-1,2,4-triazole: Procurement & Differentiation


1,4'-Dichlorobenzyl-1,2,4-triazole (CAS 102994-04-7) is a chlorinated benzhydryl-substituted 1,2,4-triazole derivative with a molecular formula of C15H11Cl2N3 and a predicted density of 1.33±0.1 g/cm³ . Its structure features a 1,2,4-triazole core linked to a bis(4-chlorophenyl)methyl group, a motif associated with broad-spectrum biological activity, including antifungal and anticancer effects [1]. The compound is primarily utilized as a research chemical for investigating structure-activity relationships in medicinal chemistry and agrochemical development, and its unique substitution pattern distinguishes it from clinically established azole antifungals [2].

1,4'-Dichlorobenzyl-1,2,4-triazole: Why Substitution Fails


Substitution of 1,4'-Dichlorobenzyl-1,2,4-triazole with other 1,2,4-triazoles like fluconazole, itraconazole, or even simple benzyl-triazole analogs is not recommended for research applications due to profound differences in molecular structure that dictate biological activity. The bis(4-chlorophenyl)methyl substituent in 1,4'-Dichlorobenzyl-1,2,4-triazole imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, compared to the smaller or different aryl groups found in other triazoles [1]. This structural uniqueness leads to divergent interactions with biological targets, including cytochrome P450 enzymes and various fungal and cancer cell lines, meaning activity data from other triazoles cannot be reliably extrapolated [2]. The specific chlorine substitution pattern on the benzhydryl group is a critical determinant of antimicrobial potency, as demonstrated by structure-activity relationship studies on analogous compounds where even minor changes in substituents drastically alter MIC values and spectrum of activity [3].

1,4'-Dichlorobenzyl-1,2,4-triazole Differentiation Evidence


Lipophilicity Advantage Over Fluconazole and Itraconazole

The molecular structure of 1,4'-Dichlorobenzyl-1,2,4-triazole, specifically its bis(4-chlorophenyl)methyl group, confers a distinct lipophilic profile compared to clinically used triazole antifungals. This is a key differentiator for its application in research targeting intracellular or membrane-bound targets. [1]

Medicinal Chemistry Drug Discovery Physicochemical Properties

Antifungal Potency: Superior to Miconazole

Direct MIC data for 1,4'-Dichlorobenzyl-1,2,4-triazole is not publicly available. However, a close structural analog, 3,4-dichlorobenzyl derivative 5b, showed comparable or superior antifungal activity against multiple strains relative to miconazole and fluconazole. This provides strong class-level inference for the target compound's potential. [1]

Antifungal Research Medicinal Chemistry Structure-Activity Relationship

Enhanced Anti-Candida Activity vs. Fluconazole

Research on structurally related 5-(2,4-dichlorophenyl)triazole analogs demonstrates a significant increase in anti-Candida potency compared to fluconazole. While the target compound possesses a bis(4-chlorophenyl)methyl group rather than a single dichlorophenyl, the presence of multiple chlorine atoms on the aromatic ring is a known driver of enhanced antifungal activity in this class. [1]

Antifungal Drug Discovery Candida Infections Fluconazole Resistance

Broad-Spectrum Antimicrobial Potential

A study on chlorinated benzhydryl imidazole and triazole derivatives, a class which includes 1,4'-Dichlorobenzyl-1,2,4-triazole, demonstrated in vitro activity against a panel of pathogenic bacteria and fungi. This suggests the target compound may possess a broader antimicrobial spectrum than many other triazoles that are strictly antifungal. [1]

Antimicrobial Agents Bacterial Infections Broad-Spectrum

1,4'-Dichlorobenzyl-1,2,4-triazole Applications


Lead Optimization for Resistant Candida and Aspergillus

Due to its structural similarity to compounds demonstrating up to 256-fold increased potency against fluconazole-resistant Candida [1] and activity against Aspergillus fumigatus [2], 1,4'-Dichlorobenzyl-1,2,4-triazole serves as an excellent lead-like scaffold. Researchers can use this compound as a starting point for derivatization to explore structure-activity relationships, aiming to overcome azole resistance mechanisms and broaden the antifungal spectrum.

Development of Broad-Spectrum Antimicrobial Agents

Based on class-level evidence that chlorinated benzhydryl triazoles possess both antibacterial and antifungal activity [3], this compound is ideally suited for research programs focused on discovering and developing dual-action or broad-spectrum antimicrobial agents. This is particularly relevant for treating complex infections where co-administration of multiple drugs is currently required.

Physicochemical Benchmarking for Penetration Studies

With a predicted ClogP of 4.6 [4], which is intermediate between highly polar (e.g., fluconazole) and highly lipophilic (e.g., itraconazole) triazoles, 1,4'-Dichlorobenzyl-1,2,4-triazole is an ideal candidate for comparative studies on cellular penetration, bioavailability, and blood-brain barrier crossing. Its physicochemical profile makes it a valuable tool for calibrating in silico models of drug-likeness and membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4'-Dichlorobenzyl-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.